An In-depth Technical Guide to 3-carboxy-4-methyl-5-propyl-2-furanpropanoic Acid (CMPF)
An In-depth Technical Guide to 3-carboxy-4-methyl-5-propyl-2-furanpropanoic Acid (CMPF)
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF), a significant metabolite of furan fatty acids, has garnered considerable attention in the scientific community, primarily for its role as a prominent uremic toxin. This guide provides a comprehensive overview of CMPF, detailing its chemical properties, metabolic origins, and complex biological activities. It is intended to serve as a technical resource for researchers, scientists, and professionals in drug development, offering insights into its pathophysiological significance and its implications for therapeutic strategies in chronic kidney disease and related metabolic disorders.
Introduction
3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid, also known as CMPF, is a dicarboxylic acid that accumulates in the plasma of individuals with chronic kidney disease (CKD)[1][2]. It belongs to the class of furanoid fatty acids and is primarily derived from the metabolism of dietary furan fatty acids found in sources such as fish and fish oil[3][4]. Due to its high protein-binding affinity (over 95%) and inefficient removal by hemodialysis, CMPF levels are significantly elevated in uremic patients[3][5]. While initially identified for its role in inhibiting the binding of drugs to serum albumin, emerging research has implicated CMPF in a range of pathophysiological processes, including oxidative stress, neurological dysfunction, and metabolic disturbances[1][5][6]. This guide synthesizes the current understanding of CMPF, with a focus on its quantitative data, experimental methodologies, and relevant biological pathways.
Physicochemical Properties
CMPF is a hydrophobic molecule with the chemical formula C12H16O5 and a molecular weight of 240.25 g/mol [2][7]. Its structure features a central furan ring substituted with a methyl group, a propyl group, a carboxylic acid group, and a propanoic acid side chain. These structural features contribute to its high affinity for plasma proteins, particularly albumin.
| Property | Value | Source |
| Molecular Formula | C12H16O5 | [1] |
| Molecular Weight | 240.25 g/mol | [2][7] |
| IUPAC Name | 2-(2-carboxyethyl)-4-methyl-5-propylfuran-3-carboxylic acid | [1] |
| Synonyms | CMPF, Propylurofuranic acid | [8] |
| Protein Binding | >95% | [3] |
Biological Significance and Pathophysiology
CMPF is recognized as a potent uremic toxin, contributing to the complex clinical syndrome of uremia[1][2]. Its accumulation in CKD is associated with a variety of adverse effects.
Inhibition of Drug Binding
One of the earliest recognized effects of CMPF is its ability to displace drugs from their binding sites on serum albumin[6]. This can significantly alter the pharmacokinetics and pharmacodynamics of co-administered drugs, leading to potential toxicity or reduced efficacy.
Oxidative Stress and Cellular Damage
CMPF is reported to interact directly with free oxygen radicals, suggesting a role in inducing cellular damage through oxidative stress[3][4]. Uremic toxins, including CMPF, are thought to stimulate the production of reactive oxygen species (ROS), potentially through the activation of enzymes like NADPH oxidase[1]. This increased oxidative stress can contribute to the progression of kidney disease and cardiovascular complications[1].
Neurological and Endocrine Effects
Elevated levels of CMPF have been implicated in neurological abnormalities observed in patients with renal failure[9]. It is hypothesized that CMPF may inhibit the transport of organic acids at the blood-brain barrier[2]. Additionally, CMPF has been associated with the development of thyroid abnormalities and the inhibition of erythropoiesis[3][5].
A Paradoxical Role in Nutrition
Interestingly, some studies have found a positive correlation between CMPF levels and better nutritional status in hemodialysis patients[3][4]. This has led to the hypothesis that CMPF may also serve as a biomarker for the intake of healthy dietary components like fish and omega-3 fatty acids[3][4].
Quantitative Data
The following table summarizes key quantitative data from a study investigating CMPF levels in a cohort of 252 hemodialysis patients.
| Parameter | Value | Notes | Source |
| Patient Demographics | [3] | ||
| Number of Patients | 252 | [3] | |
| Median Age (years) | 64 | [47.2–75.6] | [3] |
| Male Patients | 62% | [3] | |
| Median Dialysis Vintage (years) | 2.2 | [1.1–21.9] | [3] |
| CMPF Levels | [3] | ||
| Median Serum CMPF (mg/L) | 2.55 | [1.00–5.2] | [3] |
| Correlations with CMPF Levels | Spearman's Rank Correlation Coefficient (rs) | p-value | [3] |
| Dialysis Vintage | 0.16 | 0.01 | [3] |
| Albumin | 0.20 | 0.003 | [3] |
| Prealbumin | 0.16 | 0.02 | [3] |
| Pre-dialysis Creatinine | 0.18 | 0.004 | [3] |
| Body Mass Index (BMI) | 0.16 | 0.01 | [3] |
Experimental Protocols
Quantification of CMPF in Human Plasma by UHPLC-MS/MS
A common method for the sensitive and specific quantification of CMPF in biological matrices is ultra-high performance liquid chromatography coupled to tandem mass spectrometry (UHPLC–MS/MS)[8].
Sample Preparation:
-
Plasma samples are thawed and vortexed.
-
Proteins are precipitated by the addition of an organic solvent (e.g., methanol or acetonitrile) containing an internal standard.
-
The mixture is centrifuged to pellet the precipitated proteins.
-
The supernatant is collected, and an aliquot is injected into the UHPLC-MS/MS system.
Chromatographic and Mass Spectrometric Conditions:
-
UHPLC System: A standard UHPLC system equipped with a binary pump, autosampler, and column oven.
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for CMPF and the internal standard.
In Vivo Assessment of CMPF Effects on Hepatic Lipid Metabolism in Mice
The following protocol outlines an experimental approach to investigate the in vivo effects of CMPF.
Animal Model:
-
Male CD1 mice are used.
Treatment:
-
Mice receive intraperitoneal (i.p.) injections of CMPF at a dosage of 6 mg/kg for 7 consecutive days.
-
Following the treatment period, mice are placed on a 60% high-fat diet (HFD) for 5 weeks to induce a fatty liver phenotype.
Analysis:
-
Metabolic Parameters: Blood glucose and other relevant metabolic markers are monitored.
-
Liver Morphology and Lipid Content: Livers are harvested, and histological analysis (e.g., H&E staining, Oil Red O staining) is performed to assess lipid accumulation.
-
Protein Expression: Western blotting or other immunoassays are used to measure the expression of key proteins involved in lipid metabolism.
-
Gene Expression: Microarray or RNA-sequencing analysis can be performed on liver tissue to identify changes in gene expression profiles.
Signaling Pathways and Molecular Interactions
Interaction with Organic Anion Transporters (OATs)
CMPF, being an organic anion, is a substrate for organic anion transporters, which are crucial for its excretion under normal physiological conditions[8]. In CKD, the reduced function of these transporters contributes to the accumulation of CMPF.
Caption: Interaction of CMPF with Organic Anion Transporters (OATs) in renal tubular cells.
Hypothesized Role in Oxidative Stress
The accumulation of CMPF is linked to increased oxidative stress, potentially through the activation of NADPH oxidase and the subsequent production of reactive oxygen species (ROS).
Caption: Hypothesized pathway of CMPF-induced oxidative stress.
Conclusion
3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid is a multifaceted uremic toxin with significant clinical implications. Its accumulation in chronic kidney disease contributes to a range of pathophysiological effects, from altered drug metabolism to the induction of oxidative stress. While its role as a potential biomarker for healthy dietary intake presents an interesting paradox, the overwhelming evidence points to its detrimental effects in the uremic state. Further research is warranted to fully elucidate the molecular mechanisms underlying its toxicity and to develop targeted therapeutic strategies to mitigate its adverse consequences in patients with chronic kidney disease. This guide provides a foundational understanding of CMPF to aid researchers and clinicians in this endeavor.
References
- 1. Low production of mitochondrial reactive oxygen species after anoxia and reoxygenation in turtle hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Production of Reactive Oxygen Species, Alteration of Cytosolic Ascorbate Peroxidase, and Impairment of Mitochondrial Metabolism Are Early Events in Heat Shock-Induced Programmed Cell Death in Tobacco Bright-Yellow 2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF) prevents high fat diet-induced insulin resistance via maintenance of hepatic lipid homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scientificlabs.co.uk [scientificlabs.co.uk]
- 6. Human Metabolome Database: Showing metabocard for 3-Carboxy-4-methyl-5-propyl-2-furanpropionic acid (HMDB0061112) [hmdb.ca]
- 7. Mitochondrial reactive oxygen species promote production of proinflammatory cytokines and are elevated in TNFR1-associated periodic syndrome (TRAPS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 3-羧基-4-甲基-5-丙基-2-呋喃丙酸 analytical standard | Sigma-Aldrich [sigmaaldrich.cn]
